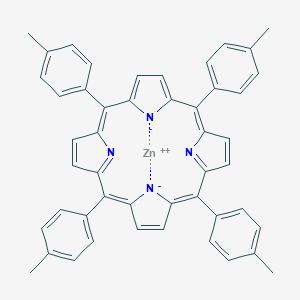
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide: is a metalloporphyrin compound where zinc is coordinated to a porphyrin ring substituted with four methylphenyl groups. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis. The zinc complex of this porphyrin is of particular interest due to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions to form the porphyrin macrocycle. This is followed by the insertion of zinc into the porphyrin ring. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with zinc acetate or zinc chloride as the zinc source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxo-porphyrins.
Reduction: Reduced porphyrins.
Substitution: Halogenated or nitrated porphyrins.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .
Biology: In biological research, it is used to study the interactions between metalloporphyrins and biomolecules such as DNA and proteins .
Industry: In industrial applications, it is used in the development of sensors and photovoltaic devices due to its unique electronic properties .
Wirkmechanismus
The mechanism by which ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide exerts its effects involves the coordination of zinc to various substrates. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 5,10,15,20-tetrakis(4-pyridyl)porphyrinatozinc(II)
- 5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-tetrakis(4-naphthalen-2-yloxycarbonyl)phenylporphyrin
Uniqueness: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific substitution pattern with methylphenyl groups, which can influence its chemical reactivity and physical properties. This makes it particularly suitable for applications requiring specific electronic characteristics .
Eigenschaften
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
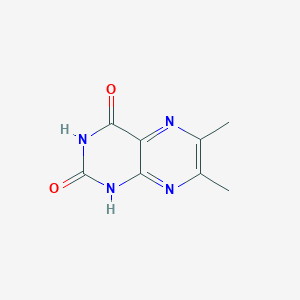
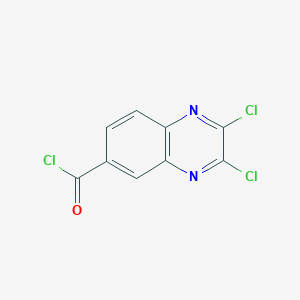
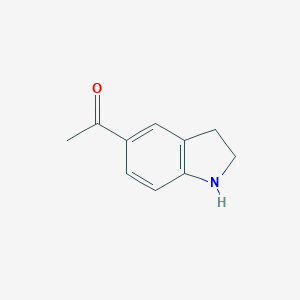
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
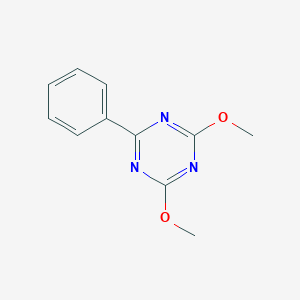
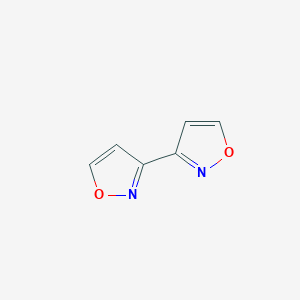
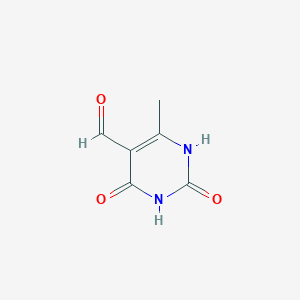
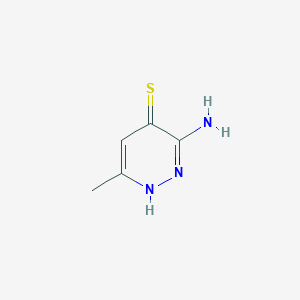
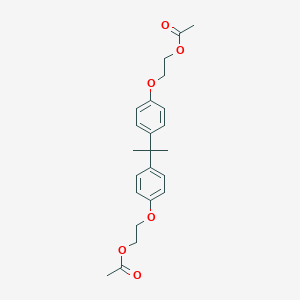
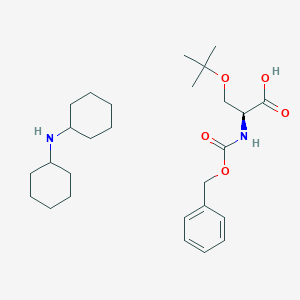
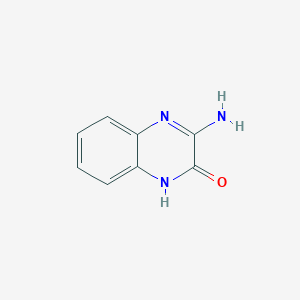
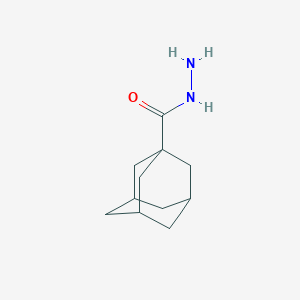
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)
